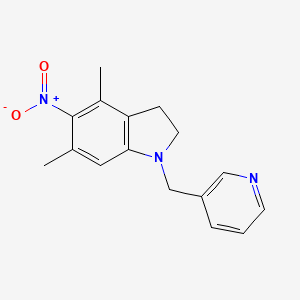
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a dihydroindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Attachment of the pyridin-3-ylmethyl group to the indole core.
Cyclization: Formation of the dihydroindole structure through intramolecular reactions.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for alkylation, and catalysts for cyclization. The overall yield and purity of the final product depend on the optimization of these conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroindole core to an indole structure.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different properties and applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and pyridine ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
4,6-Dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole can be compared with other similar compounds, such as:
4,6-Dimethyl-5-nitroindole: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.
5-Nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Similar structure but without the dimethyl groups, affecting its reactivity.
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindole: Lacks the nitro group, leading to different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
4,6-dimethyl-5-nitro-1-(pyridin-3-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-15-14(12(2)16(11)19(20)21)5-7-18(15)10-13-4-3-6-17-9-13/h3-4,6,8-9H,5,7,10H2,1-2H3 |
InChIキー |
XKJFFHTTWFFWOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


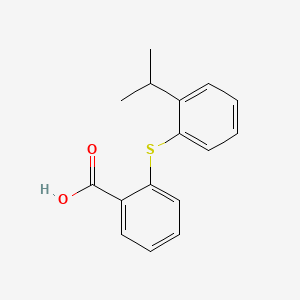
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

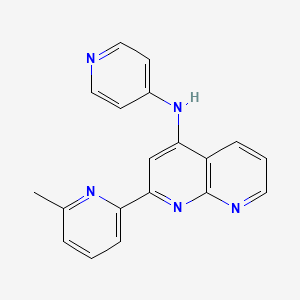
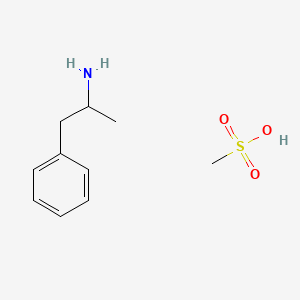
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
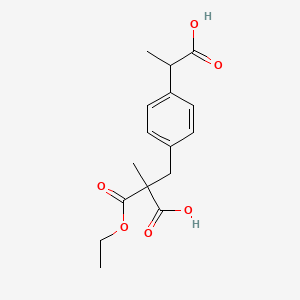
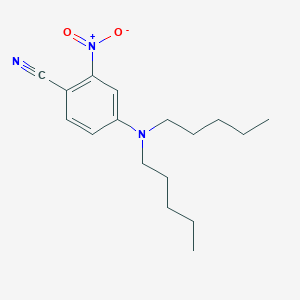
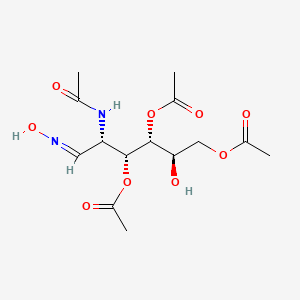
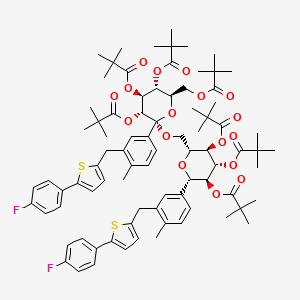
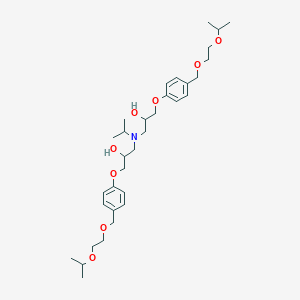
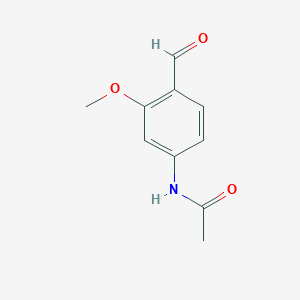
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
